

Methyl 5-hydroxypentanoate structural formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-hydroxypentanoate**

Cat. No.: **B032872**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 5-Hydroxypentanoate**

This technical guide provides a comprehensive overview of **methyl 5-hydroxypentanoate**, a chiral liquid-phase solvent with applications in chemical synthesis.[\[1\]](#)[\[2\]](#) The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and analytical characterization.

Chemical Identity and Properties

Methyl 5-hydroxypentanoate is an organic compound classified as a hydroxy ester. Its structure consists of a five-carbon pentanoate backbone with a hydroxyl group at the 5-position and a methyl ester at the carboxyl end.

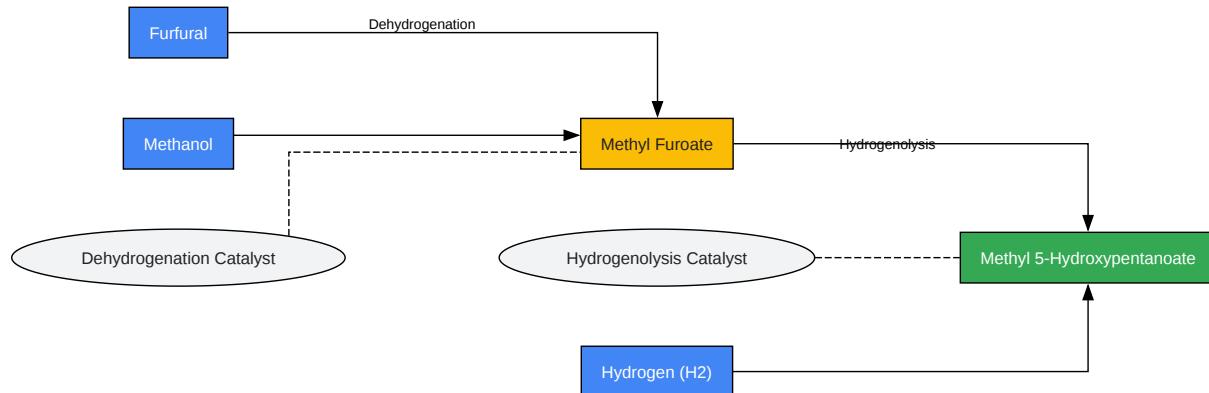
Structural Formula

The structural formula of **methyl 5-hydroxypentanoate** is presented below:

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 5-hydroxypentanoate** is provided in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.


Property	Value	Source
Molecular Formula	C6H12O3	[2] [3] [4] [5]
Molecular Weight	132.16 g/mol	[3]
CAS Number	14273-92-8	[1] [3]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	178.43 °C (estimated)	[6]
Density	1.02 g/cm ³	[7]
Refractive Index	1.42	[7]
Solubility	Soluble in organic solvents, moderately soluble in water.	[2]
Storage	Sealed in a dry environment at 2-8°C.	[8]

Chemical Identifiers

Identifier Type	Identifier
IUPAC Name	methyl 5-hydroxypentanoate
SMILES	COC(=O)CCCCO
InChI	InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3
InChIKey	JYXTZNBQHSHEKP-UHFFFAOYSA-N

Synthesis of Methyl 5-Hydroxypentanoate

The primary route for the synthesis of **methyl 5-hydroxypentanoate** involves a two-step process starting from furfural, a renewable biomass-derived aldehyde.[\[9\]](#) This method is advantageous as it utilizes a sustainable starting material.[\[10\]](#) The overall workflow is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **methyl 5-hydroxypentanoate** from furfural.

Experimental Protocol: Two-Step Synthesis from Furfural

The following protocol is a generalized procedure based on methodologies described in the patent literature.[9][10]

Step 1: Dehydrogenation of Furfural to Methyl Furoate

- Catalyst Preparation: A supported metal catalyst (e.g., Ru on a carrier) is prepared. For instance, a carrier powder is impregnated with a solution of a ruthenium salt (e.g., 10 wt% aqueous ruthenium chloride), stirred, and left to impregnate for 12 hours at room temperature. The mixture is then dried at 120°C for 12 hours and calcined at 500°C for 4 hours.[10]
- Catalyst Reduction: The prepared catalyst precursor is loaded into a fixed-bed reactor. Before the reaction, the catalyst is reduced *in situ*. For example, the reduction can be carried

out at 250°C under a hydrogen atmosphere (0.2 MPa) with a hydrogen flow rate of 1.5 L/min for 4 hours.[10]

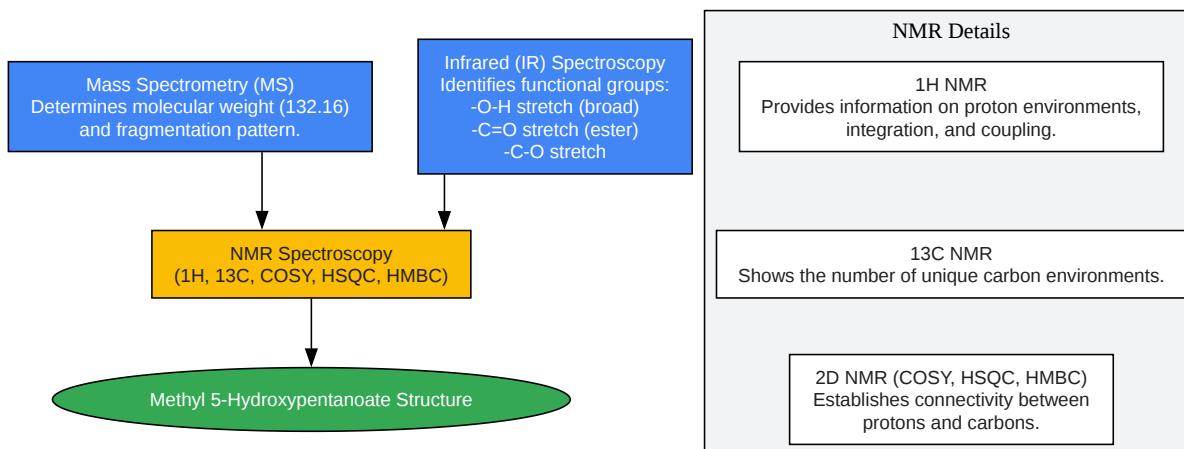
- Dehydrogenation Reaction: A feed of furfural, methanol, and water is passed through the reactor containing the reduced catalyst. The reaction is carried out to convert furfural and methanol into methyl furoate. This step is designed to inhibit the formation of furaldehyde dimethyl acetal, thereby improving the yield of the final product.[10]

Step 2: Hydrogenolysis of Methyl Furoate to **Methyl 5-Hydroxypentanoate**

- Catalyst Preparation: A hydrogenolysis catalyst is prepared. This can be a supported metal catalyst, for example, using a similar impregnation method as in Step 1 with different active components suited for hydrogenolysis.[10]
- Catalyst Reduction: The hydrogenolysis catalyst precursor is loaded into a second reactor and reduced in situ. An example of reduction conditions is 300°C under a hydrogen atmosphere (0.5 MPa) with a hydrogen flow rate of 1.5 L/min for 4 hours.[10]
- Hydrogenolysis Reaction: The reaction liquid containing methyl furoate from the first step is mixed with hydrogen and passed through the second reactor containing the reduced hydrogenolysis catalyst. This step results in the formation of **methyl 5-hydroxypentanoate**. [9][10]

Chemical Reactions

Methyl 5-hydroxypentanoate serves as a precursor in the synthesis of other valuable chemicals. Its bifunctional nature (hydroxyl and ester groups) allows for a range of chemical transformations.


Synthesis of Levulinic Acid and Butyrolactone

Methyl 5-hydroxypentanoate is utilized in the synthesis of levulinic acid and γ -butyrolactone. [1] The reaction involves the interaction between the hydroxyl group of **methyl 5-hydroxypentanoate** and the carbonyl group of methanol in the presence of an acid catalyst like sulfuric acid.[1] This process can lead to the formation of methyl 5-oxopentanoate, which can be a key intermediate.[1]

Spectroscopic Analysis

The structural elucidation of **methyl 5-hydroxypentanoate** relies on standard spectroscopic techniques. While a comprehensive set of published spectra is not readily available, the expected spectroscopic features can be predicted. PubChem indicates the availability of ¹³C NMR spectra for this compound.[3]

The logical workflow for structural elucidation using common spectroscopic methods is outlined below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **methyl 5-hydroxypentanoate**.

Applications and Significance

Methyl 5-hydroxypentanoate is a valuable building block in organic synthesis. Its utility is highlighted by its role as a precursor to other important chemicals.[1] Furthermore, the development of synthesis methods from renewable resources like furfural underscores its

potential in sustainable chemistry.[9][10] The synthesis of related compounds, such as 5-hydroxyvaleric acid, is significant for reducing dependence on petroleum-based products and for producing materials like polyesters.[9]

Safety Information

According to safety data, **methyl 5-hydroxypentanoate** is classified with the following hazard statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Appropriate personal protective equipment should be used when handling this chemical. For detailed safety precautions, the manufacturer's safety data sheet (SDS) should be consulted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. CAS 14273-92-8: metil 5-hidroxipentanoato | CymitQuimica [cymitquimica.com]
- 3. Pentanoic acid, 5-hydroxy-, methyl ester | C6H12O3 | CID 3014818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. methyl 5-hydroxypentanoate, 14273-92-8 [thegoodscentscompany.com]
- 6. methyl 5-hydroxypentanoate, 14273-92-8 [perflavor.com]
- 7. 14273-92-8 Methyl 5-hydroxypentanoate AKSci Z9406 [aksci.com]
- 8. 14273-92-8|Methyl 5-hydroxypentanoate|BLD Pharm [bldpharm.com]
- 9. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]
- 10. Method for preparing methyl 5-hydroxypentanoate - Eureka | Patsnap [eureka.patsnap.com]

- To cite this document: BenchChem. [Methyl 5-hydroxypentanoate structural formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032872#methyl-5-hydroxypentanoate-structural-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com